3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime, AldrichCPR
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Overview
Description
Preparation Methods
The synthesis of 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime typically involves the reaction of 3-Bromo-5-methoxy-4-propoxybenzaldehyde with hydroxylamine hydrochloride under basic conditions to form the oxime derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions for higher yields and purity .
Chemical Reactions Analysis
3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime undergoes various chemical reactions, including:
Substitution: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and other interactions with biomolecules, affecting their function and activity . The bromine atom can participate in halogen bonding, further influencing the compound’s interactions . These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime can be compared with other similar compounds, such as:
- 3-Bromo-4-hydroxy-5-methoxybenzaldehyde oxime
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde oxime
- 3-Bromo-4-isopropoxy-5-methoxybenzaldehyde oxime
These compounds share similar structural features but differ in the substituents attached to the benzene ring. The unique combination of substituents in 3-Bromo-5-methoxy-4-propoxybenzaldehyde oxime contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
(NE)-N-[(3-bromo-5-methoxy-4-propoxyphenyl)methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO3/c1-3-4-16-11-9(12)5-8(7-13-14)6-10(11)15-2/h5-7,14H,3-4H2,1-2H3/b13-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTSKSMXYFYWOO-NTUHNPAUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C=NO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1Br)/C=N/O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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